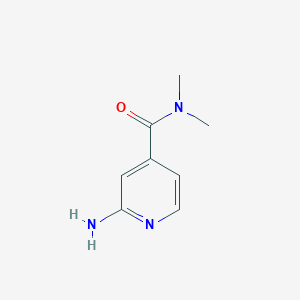

2-amino-N,N-dimethylpyridine-4-carboxamide

Descripción

2-Amino-N,N-dimethylpyridine-4-carboxamide (CAS 908269-95-4) is an organic compound with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol. Its IUPAC name reflects its structure: a pyridine ring substituted with an amino group at position 2 and a dimethylcarboxamide group at position 4 . The compound is cataloged as a life science product, suggesting applications in pharmaceutical or biochemical research. Its structural features, including hydrogen-bonding capability (via the amino group) and lipophilic character (from the dimethylcarboxamide), make it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds like pyrido[2,3-d]pyrimidin-4(3H)-ones .

Propiedades

IUPAC Name |

2-amino-N,N-dimethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFFOQAGOVCTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908269-95-4 | |

| Record name | 2-amino-N,N-dimethylpyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylpyridine-4-carboxamide typically involves the reaction of 2-aminoisonicotinic acid with dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of 2-amino-N,N-dimethylpyridine-4-carboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N,N-dimethylpyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-amino-N,N-dimethylpyridine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of 2-amino-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions that are crucial for the survival or proliferation of microorganisms or cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-amino-N,N-dimethylpyridine-4-carboxamide, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Differences

- Substituent Effects: Halogen vs. Amino Groups: Replacing the amino group with chlorine (as in 2-chloro-N,N-dimethylpyridine-4-carboxamide) increases molecular weight and alters reactivity. Halogenation may enhance electrophilic properties but introduces safety concerns (e.g., toxicity, handling precautions) . Positional Isomerism: 4-Amino-N,N-dimethylpyridine-2-carboxamide shares the same molecular formula as the target compound but differs in substituent positions. This isomerism can drastically affect solubility, hydrogen-bonding capacity, and interactions with biological targets . Bulkier Substituents: Compounds like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide incorporate larger functional groups (e.g., aminophenoxy), which may improve binding affinity to proteins or enhance stability in formulation .

- Synthetic Efficiency: Microwave-assisted synthesis (e.g., 360 W, 75°C) significantly improves reaction yields (e.g., 75–96% for pyrido[2,3-d]pyrimidinones) and reduces time compared to solvent-based methods .

Pharmacological and Industrial Relevance

- Antibacterial/Antitumor Activity: Derivatives of 2-amino-N,N-dimethylpyridine-4-carboxamide, such as pyrido[2,3-d]pyrimidinones, exhibit diverse pharmacological activities, including antitumor and antibacterial effects. These properties are attributed to the compound’s ability to serve as a scaffold for heterocyclic systems .

- Agrochemical Applications: Analogs with aromatic ethers (e.g., 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide) are explored for pesticidal or herbicidal uses due to enhanced environmental stability .

Actividad Biológica

2-Amino-N,N-dimethylpyridine-4-carboxamide, with the CAS number 908269-95-4, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a dimethylamino moiety attached to the pyridine ring. The molecular formula of this compound is CHNO, with a molecular weight of 165.19 g/mol.

The synthesis of 2-amino-N,N-dimethylpyridine-4-carboxamide typically involves the reaction of 2-aminoisonicotinic acid with dimethylamine, often facilitated by dehydrating agents like thionyl chloride. This method ensures high yield and purity, which are critical for its application in biological studies.

Biological Activity

Mechanism of Action

The biological activity of 2-amino-N,N-dimethylpyridine-4-carboxamide is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism can disrupt various metabolic pathways essential for the survival of microorganisms and cancer cells.

Potential Therapeutic Applications

Research has indicated that this compound may possess several therapeutic properties:

- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in critical biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : There are indications that it could be effective in reducing inflammation, although further research is needed to confirm these effects.

Case Studies and Research Findings

A review of literature reveals various studies exploring the biological activity of related compounds and their implications for drug development:

- Antitumor Activity : Similar pyridine derivatives have shown promising results in inhibiting tumor growth. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine demonstrated significant antitumor activity in vivo against solid tumors, suggesting that structural modifications can enhance biological efficacy .

- Cancer Therapy : A study highlighted the effectiveness of piperidine derivatives in cancer treatment, where modifications led to enhanced cytotoxicity in hypopharyngeal tumor cell models. This approach indicates that structural variations can significantly influence biological activity .

- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. This suggests that similar mechanisms might be explored with 2-amino-N,N-dimethylpyridine-4-carboxamide .

Comparative Analysis

To better understand the uniqueness of 2-amino-N,N-dimethylpyridine-4-carboxamide compared to similar compounds, a comparison table is presented below:

| Compound Name | Structure Features | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| 2-Amino-N,N-dimethylpyridine-4-carboxamide | Amino and dimethylamino groups on pyridine | Enzyme inhibition; antimicrobial | Anti-inflammatory; potential antibiotic |

| 4-Dimethylaminopyridine (DMAP) | Dimethylamino group | Catalytic activity | Used as a catalyst in organic synthesis |

| 2-Amino-4-methylpyridine | Methyl group instead of dimethylamino | Moderate enzyme inhibition | Less explored in therapeutic contexts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.